molecular formula C20H24N2O3 B4036973 2-[3-(piperidin-1-ylcarbonyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione

2-[3-(piperidin-1-ylcarbonyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B4036973
M. Wt: 340.4 g/mol
InChI Key: XNABDKYJQGFSNC-UHFFFAOYSA-N
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Description

2-[3-(piperidin-1-ylcarbonyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The structure of this compound includes a hexahydro-1H-isoindole-1,3(2H)-dione core with a phenyl group substituted with a piperidin-1-ylcarbonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(piperidin-1-ylcarbonyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents such as toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve more efficient and scalable processes. One such method includes the use of a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This method allows for the formation of multiple C–C and C–O bonds in a single step, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(piperidin-1-ylcarbonyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to increase the reaction rate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly substituted isoindole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-[3-(piperidin-1-ylcarbonyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(piperidin-1-ylcarbonyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The isoindole core can interact with enzymes and receptors, modulating their activity. The piperidin-1-ylcarbonyl moiety may enhance the compound’s binding affinity to these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(piperidin-1-ylcarbonyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the piperidin-1-ylcarbonyl group enhances its potential for pharmaceutical applications compared to simpler isoindole derivatives.

Properties

IUPAC Name

2-[3-(piperidine-1-carbonyl)phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-18(21-11-4-1-5-12-21)14-7-6-8-15(13-14)22-19(24)16-9-2-3-10-17(16)20(22)25/h6-8,13,16-17H,1-5,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNABDKYJQGFSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=O)C4CCCCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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